molecular formula C8H6N2O2 B046494 Benzoyleneurea CAS No. 86-96-4

Benzoyleneurea

Cat. No. B046494
Key on ui cas rn: 86-96-4
M. Wt: 162.15 g/mol
InChI Key: SDQJTWBNWQABLE-UHFFFAOYSA-N
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Patent
US04350695

Procedure details

978 g of isatoic acid anhydride were added in portions with stirring at 150° C. to a mixture of 720 g of urea and 1 liter of dimethylformamide and the mixture was then heated at 180° C. until evolution of ammonia ceased. The mixture was cooled and one liter of water was immediately added thereto followed by the addition of one liter of methanol. The warm mixture was stirred for one hour and was then filtered. The product was rinsed with warm water and with methanol and was then added with stirring to 2-3 volumes of warm dimethylformamide. The mixture was filtered and the product was rinsed with methanol to obtain 747 g of quinazoline-2,4-dione.
Quantity
978 g
Type
reactant
Reaction Step One
Name
Quantity
720 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 L
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]12[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=1)[NH:6][C:5](=O)[O:4][C:2]2=[O:3].[NH2:13]C(N)=O.CN(C)C=O.N>CO.O>[NH:6]1[C:7]2[C:1](=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:2](=[O:3])[NH:13][C:5]1=[O:4]

Inputs

Step One
Name
Quantity
978 g
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Two
Name
Quantity
720 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
1 L
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
1 L
Type
solvent
Smiles
CO
Step Five
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The warm mixture was stirred for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
was then filtered
WASH
Type
WASH
Details
The product was rinsed with warm water and with methanol
ADDITION
Type
ADDITION
Details
was then added
STIRRING
Type
STIRRING
Details
with stirring to 2-3 volumes of warm dimethylformamide
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the product was rinsed with methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(NC(C2=CC=CC=C12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 747 g
YIELD: CALCULATEDPERCENTYIELD 76.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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